2-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)acetamide
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Overview
Description
2-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylsulfonyl group and a methoxynaphthalenyl moiety, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
This could result in the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound may affect the microtubule dynamics pathway. Microtubules play a crucial role in cell division, and their disruption can lead to cell cycle arrest, particularly at the G2/M phase, and eventually cell death .
Result of Action
The potential inhibition of tubulin polymerization by this compound could lead to cell cycle arrest and apoptosis, particularly in cancer cells . This could result in the reduction of tumor growth and potentially contribute to anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzylsulfonyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride.
Coupling with 4-Methoxynaphthalene: The benzylsulfonyl chloride is then reacted with 4-methoxynaphthalene in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines: These compounds share the methoxynaphthalene moiety and have been studied for their anticancer activities.
Naphthalenediimide Derivatives: These compounds exhibit photochromic behavior and are used in materials science.
Uniqueness
2-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)acetamide is unique due to the presence of both benzylsulfonyl and methoxynaphthalenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-benzylsulfonyl-N-(4-methoxynaphthalen-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-25-19-12-11-18(16-9-5-6-10-17(16)19)21-20(22)14-26(23,24)13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMQNFJDTVQWBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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